molecular formula C12H8N4O7 B3825798 4-NITRO-N'-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE

4-NITRO-N'-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE

Cat. No.: B3825798
M. Wt: 320.21 g/mol
InChI Key: GFOLKHIWIPKLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE typically involves the nitration of furan derivatives followed by the formation of the hydrazide linkage. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with benzhydrazide under specific conditions to form the desired compound . The reaction conditions often include the use of nitric acid and acetic anhydride in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and reducing agents such as hydrogen gas or metal hydrides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various nitrofuran derivatives, amines, and substituted furan compounds.

Mechanism of Action

The mechanism of action of 4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of essential cellular processes, resulting in antimicrobial or anticancer effects . The molecular targets and pathways involved include the inhibition of DNA synthesis and the disruption of cellular respiration .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrofuran derivatives such as:

Uniqueness

4-NITRO-N’-(5-NITROFURAN-2-CARBONYL)BENZOHYDRAZIDE is unique due to its specific structure, which combines the nitrofuran moiety with a benzhydrazide linkage.

Properties

IUPAC Name

5-nitro-N'-(4-nitrobenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O7/c17-11(7-1-3-8(4-2-7)15(19)20)13-14-12(18)9-5-6-10(23-9)16(21)22/h1-6H,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOLKHIWIPKLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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